7-fluoro-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Description
Properties
IUPAC Name |
7-fluoro-4-(1-propan-2-ylimidazol-4-yl)sulfonyl-3,5-dihydro-2H-1,4-benzoxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3S/c1-11(2)18-9-15(17-10-18)23(20,21)19-5-6-22-14-4-3-13(16)7-12(14)8-19/h3-4,7,9-11H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYRZJNZQQKNFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCOC3=C(C2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-fluoro-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a fluorinated benzo-fused oxazepine ring and an imidazole moiety that is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of focus include:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of glioblastoma and breast cancer cells.
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties against beta-amyloid-induced toxicity in neuronal cultures. It demonstrated a notable increase in cell survival rates under toxic conditions.
The mechanisms by which this compound exerts its biological effects include:
- Microtubule Interaction : Similar to other known microtubule-targeting agents like paclitaxel, this compound interacts with microtubules, which is crucial for cellular division and stability. Studies have indicated that it may enhance tubulin polymerization and stability.
- Apoptosis Induction : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways. Morphological changes consistent with apoptosis were observed in treated cells.
- Oxidative Stress Modulation : There is evidence suggesting that the compound may influence oxidative stress pathways, contributing to its cytotoxic effects against cancer cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Evaluated the cytotoxicity against glioblastoma multiforme; showed IC50 values in the nanomolar range. Induced apoptosis characterized by chromatin condensation and cell shrinkage. |
| Study 2 | Investigated neuroprotective effects in neuronal cultures exposed to beta-amyloid; resulted in a 50% increase in survival compared to controls. |
| Study 3 | Analyzed the interaction with microtubules; confirmed binding affinity similar to paclitaxel but with distinct effects on tubulin assembly dynamics. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Pharmacological Comparisons
Key Comparative Insights
Receptor Selectivity: The target compound’s sulfonyl group may enhance binding to serotonin receptors compared to Org GC 94’s maleate salt, which relies on tetracyclic rigidity for receptor blockade .
Therapeutic Potential: Org GC 94 demonstrated clinical efficacy in migraine prevention (70% success rate at 15 mg/day) due to dual anti-serotoninergic and anti-histaminic effects . The target compound’s fluorinated structure could offer improved selectivity but requires validation. Imidazole derivatives like [38] and [31] prioritize synthetic versatility over therapeutic optimization, highlighting the unique pharmacological intent of the target compound .
Side Effect Profile :
- Org GC 94 showed negligible sedation or hyperorexia, unlike older anti-serotoninergics. The target compound’s fluorine atom may further reduce off-target interactions, though toxicity studies are lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
